Methyl 2-chloro-4-(4-fluorophenyl)-6-isopropylpyrimidine-5-carboxylate
Overview
Description
Methyl 2-chloro-4-(4-fluorophenyl)-6-isopropylpyrimidine-5-carboxylate is a pyrimidine derivative known for its significant role in various scientific research fields. Pyrimidine derivatives are well-known nitrogen-containing heterocyclic compounds that play an important role in medicinal and pharmaceutical applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-4-(4-fluorophenyl)-6-isopropylpyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 2-chloro-4-(4-fluorophenyl)-6-isopropylpyrimidine-5-carboxylic acid with methanol in the presence of a catalyst to form the methyl ester . The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, reduce production time, and ensure consistent quality. The use of advanced purification techniques, such as crystallization and chromatography, is also common to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-4-(4-fluorophenyl)-6-isopropylpyrimidine-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its functional groups and overall structure.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki–Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines and thiols, often under basic conditions.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typical reagents for Suzuki–Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while coupling reactions can produce complex biaryl compounds.
Scientific Research Applications
Methyl 2-chloro-4-(4-fluorophenyl)-6-isopropylpyrimidine-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-chloro-4-(4-fluorophenyl)-6-isopropylpyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory processes, thereby exhibiting anti-inflammatory properties .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate: Known for its inhibitory effects on NF-κB and AP-1 pathways.
2-Chloro-4-(4-methylphenyl)-6-isopropylpyrimidine-5-carboxylate: Another pyrimidine derivative with similar structural features but different biological activities.
Uniqueness
Methyl 2-chloro-4-(4-fluorophenyl)-6-isopropylpyrimidine-5-carboxylate stands out due to its unique combination of a fluorophenyl group and isopropyl substituent, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
methyl 2-chloro-4-(4-fluorophenyl)-6-propan-2-ylpyrimidine-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN2O2/c1-8(2)12-11(14(20)21-3)13(19-15(16)18-12)9-4-6-10(17)7-5-9/h4-8H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNTJPJFDKWHNDM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NC(=C1C(=O)OC)C2=CC=C(C=C2)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40459230 | |
Record name | METHYL 2-CHLORO-4-(4-FLUOROPHENYL)-6-ISOPROPYLPYRIMIDINE-5-CARBOXYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40459230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
488798-38-5 | |
Record name | Methyl 2-chloro-4-(4-fluorophenyl)-6-(1-methylethyl)-5-pyrimidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=488798-38-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | METHYL 2-CHLORO-4-(4-FLUOROPHENYL)-6-ISOPROPYLPYRIMIDINE-5-CARBOXYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40459230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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